N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is a synthetic organic compound that belongs to the class of aromatic anilides. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrimidine ring and a benzamide moiety, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine is reacted with the pyrimidine intermediate.
Coupling with Benzamide: The final step involves coupling the pyrimidine intermediate with benzamide under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit angiogenesis and induce DNA cleavage. It is being studied for its efficacy in treating various types of cancer.
Biological Research: The compound is used in studies involving DNA binding and cleavage, making it a valuable tool for understanding DNA interactions and developing new therapeutic agents.
Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with DNA and inhibition of angiogenesis. The compound binds to DNA, causing structural changes that inhibit DNA replication and transcription . Additionally, it inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar pyrimidine structure and has been studied for its anticancer properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar aromatic anilide structure, studied for its antimicrobial and antiproliferative activities.
Uniqueness
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific combination of a pyrimidine ring and a benzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and induce DNA cleavage sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H21N5O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H21N5O/c1-17-16-22(26-19-10-6-3-7-11-19)29-24(25-17)28-21-14-12-20(13-15-21)27-23(30)18-8-4-2-5-9-18/h2-16H,1H3,(H,27,30)(H2,25,26,28,29) |
InChI Key |
GBRDUROLHSZTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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